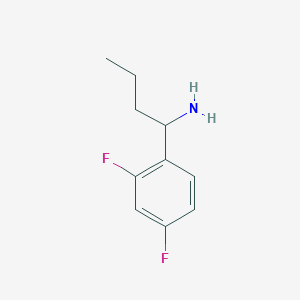

N-(3-Chloropropyl)-N,2-dimethylpropan-2-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

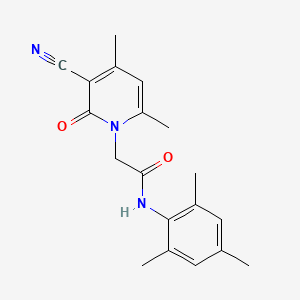

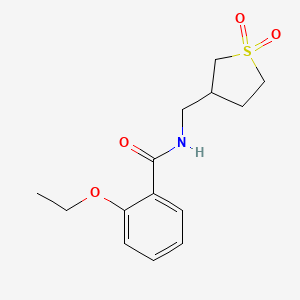

N-(3-Chloropropyl)-N,2-dimethylpropan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C8H19Cl2N and its molecular weight is 200.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Properties of Chemical Compounds

The study on the synthesis and structural properties of novel substituted chemicals, including reactions of chloral with amines, offers insights into chemical synthesis methods that could potentially apply to "N-(3-Chloropropyl)-N,2-dimethylpropan-2-amine;hydrochloride". Understanding these reactions is crucial for developing new pharmaceuticals, agrochemicals, and materials with specific functionalities (R. Issac & J. Tierney, 1996).

Degradation of Nitrogen-Containing Hazardous Compounds

Research on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes provides insight into environmental remediation techniques. This study highlights the importance of developing technologies to address the degradation of compounds similar to "this compound" in water sources, contributing to safer environmental practices (Akash P. Bhat & P. Gogate, 2021).

Occurrence, Fate, and Behavior of Chemicals in Aquatic Environments

A review on the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the persistence and biodegradation of chemicals in nature. This information is vital for assessing the environmental impact of "this compound" and similar compounds, especially in terms of their persistence and potential for bioaccumulation (Camille Haman et al., 2015).

Toxicological and Environmental Health Perspectives

The study on trichloroethylene and cancer provides an epidemiologic perspective on the health impacts of exposure to chlorinated organic solvents. This research is relevant for understanding the health risks associated with the handling and exposure to "this compound" and emphasizes the need for strict regulatory measures and safety protocols (D. Wartenberg, D. Reyner, & C. Scott, 2000).

Mécanisme D'action

Target of Action

The primary target of N-(3-Chloropropyl)-N,2-dimethylpropan-2-amine;hydrochloride, also known as EN300-26573021, is the locus coeruleus noradrenergic system in the rodent and bird brain . This compound readily passes the blood-brain barrier and is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter .

Mode of Action

EN300-26573021 interacts with its targets by cyclizing to a reactive aziridinium derivative . This derivative reacts with vital cellular components within the nerve terminals, leading to the destruction of these terminals . EN300-26573021 is also an irreversible inhibitor of the noradrenaline transporter .

Biochemical Pathways

The action of EN300-26573021 affects the noradrenergic system, leading to a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus . The tissue level of noradrenaline is reduced to 10–30 % of the normal value .

Pharmacokinetics

Similar compounds have been studied, such as mefenorex, which has a biological half-life (t 1/2) of 398–255 hours . The elimination of its main metabolite, amphetamine, was much slower with a t 1/2 from 9.5–17.8 hours .

Result of Action

The action of EN300-26573021 results in the destruction of noradrenergic nerve terminals, leading to a significant reduction in the tissue level of noradrenaline . This can have various molecular and cellular effects, depending on the specific functions of the noradrenergic system in different regions of the brain.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the brain environment, such as noradrenaline uptake inhibitors, can counteract the neurotoxic effect of this compound

Propriétés

IUPAC Name |

N-(3-chloropropyl)-N,2-dimethylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClN.ClH/c1-8(2,3)10(4)7-5-6-9;/h5-7H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZDUHZNXFZVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)CCCCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B2600474.png)

![1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2600476.png)

![N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2600477.png)

![Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600481.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2600490.png)